![molecular formula C20H19FN2O4S B2390596 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 946246-47-5](/img/structure/B2390596.png)
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains an indole group, a morpholino group, and a fluorophenylsulfonyl group. Indoles are a class of compounds that are part of many biologically active substances, including certain amino acids and neurotransmitters. The morpholino group is a common feature in many pharmaceuticals and is known to enhance solubility and bioavailability. The fluorophenylsulfonyl group is a type of sulfonyl group, which is often used in medicinal chemistry due to its ability to form stable, biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole and morpholino moieties, followed by the introduction of the fluorophenylsulfonyl group. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and morpholino groups could potentially result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The indole group is known to undergo electrophilic substitution reactions, while the morpholino group can participate in a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atom could enhance its stability and lipophilicity .Scientific Research Applications
Antimicrobial Activity : A study by Janakiramudu et al. (2017) investigated sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, which is an intermediate of the antibiotic drug linezolid. These compounds exhibited promising antimicrobial activity against various bacteria and fungi, with certain derivatives showing potent effects in the minimum inhibitory concentration range of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).
Anticancer Properties : Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives, including a morpholine heterocyclic ring. These compounds were screened for their anticancer activity against human breast cancer cell lines. One particular compound showed significant inhibition of cancer cell proliferation with low toxicity to noncancerous cells, suggesting a potential for selective cancer therapy (Gaur et al., 2022).
Antibiotic Activity Modulation : Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of various bacteria and fungi. Their findings indicate potential applications in enhancing the effectiveness of other antibiotics (Oliveira et al., 2015).
Electrophoretic and Biocompatible Polymers : Hayashi and Takasu (2015) discussed the synthesis of electrophoretic poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides. These polymers, when hybridized with bioactive glass, showed potential for biocompatible coatings and medical applications (Hayashi & Takasu, 2015).
Anion-Exchange Membrane Development : Morandi et al. (2015) developed novel morpholinium-functionalized anion-exchange blend membranes. These membranes demonstrated excellent thermal stability and alkaline stability, making them suitable for electrochemical applications like alkaline fuel cells (Morandi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c21-15-5-7-16(8-6-15)28(25,26)19-13-23(18-4-2-1-3-17(18)19)14-20(24)22-9-11-27-12-10-22/h1-8,13H,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVYALMDCSRML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.